molecular formula C18H20BrN3O B5907593 N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No.: B5907593
M. Wt: 374.3 g/mol
InChI Key: MZAXUFIVNZTRGL-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and differentiation. This compound may also inhibit the activity of other enzymes and signaling pathways, which may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its anticancer and neuroprotective properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been found to have analgesic activity in animal models of pain.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its limited stability in aqueous solutions and its potential to form reactive intermediates under certain conditions. Researchers should take these factors into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for research on N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, including its potential as a therapeutic agent for cancer, fungal infections, and viral infections. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be studied in more detail to determine its optimal dosage and administration route. Further research is also needed to explore the potential of this compound as a lead compound for drug development and to identify analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. The synthesis method of this compound is relatively simple, and its low toxicity and high solubility make it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be synthesized using a simple one-pot reaction between 4-bromobenzaldehyde, 2-methoxyaniline, and piperazine in the presence of a catalyst. The reaction involves the condensation of the aldehyde and amine groups, followed by cyclization to form the piperazine ring. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied extensively for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).

Properties

IUPAC Name

(Z)-1-(4-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAXUFIVNZTRGL-ZHZULCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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